molecular formula C8H12ClN5O4 B12909005 2,2'-((3-Chloro-5-nitropyrazine-2,6-diyl)bis(azanediyl))diethanol CAS No. 87591-68-2

2,2'-((3-Chloro-5-nitropyrazine-2,6-diyl)bis(azanediyl))diethanol

Cat. No.: B12909005
CAS No.: 87591-68-2
M. Wt: 277.66 g/mol
InChI Key: ZVACZNKMQQYHHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-((3-Chloro-5-nitropyrazine-2,6-diyl)bis(azanediyl))diethanol is a chemical compound with the molecular formula C8H12ClN5O4 It is a chlorinated nitropyrazine derivative that features two ethanolamine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-((3-Chloro-5-nitropyrazine-2,6-diyl)bis(azanediyl))diethanol typically involves the reaction of 3-chloro-5-nitropyrazine with ethanolamine under controlled conditions. The reaction is carried out in a suitable solvent, such as methanol or ethanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially involving continuous flow reactors and automated systems to control reaction conditions precisely. Purification of the final product is achieved through techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2’-((3-Chloro-5-nitropyrazine-2,6-diyl)bis(azanediyl))diethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Oxidized derivatives of the ethanolamine groups.

    Reduction: Amino derivatives of the pyrazine ring.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

2,2’-((3-Chloro-5-nitropyrazine-2,6-diyl)bis(azanediyl))diethanol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2’-((3-Chloro-5-nitropyrazine-2,6-diyl)bis(azanediyl))diethanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The nitro and chloro groups play a crucial role in its reactivity and binding affinity. The ethanolamine groups may facilitate interactions with biological molecules, enhancing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • **2,2’-((3-Chloro-5-nitropyrazine-2,6-diyl)bis(azanediyl))diethanol
  • **2,2’-((3-Bromo-5-nitropyrazine-2,6-diyl)bis(azanediyl))diethanol
  • **2,2’-((3-Iodo-5-nitropyrazine-2,6-diyl)bis(azanediyl))diethanol

Uniqueness

2,2’-((3-Chloro-5-nitropyrazine-2,6-diyl)bis(azanediyl))diethanol is unique due to the presence of the chloro group, which imparts distinct chemical properties and reactivity. The combination of nitro and chloro groups enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications.

Properties

CAS No.

87591-68-2

Molecular Formula

C8H12ClN5O4

Molecular Weight

277.66 g/mol

IUPAC Name

2-[[5-chloro-6-(2-hydroxyethylamino)-3-nitropyrazin-2-yl]amino]ethanol

InChI

InChI=1S/C8H12ClN5O4/c9-5-6(10-1-3-15)13-7(11-2-4-16)8(12-5)14(17)18/h15-16H,1-4H2,(H2,10,11,13)

InChI Key

ZVACZNKMQQYHHN-UHFFFAOYSA-N

Canonical SMILES

C(CO)NC1=C(N=C(C(=N1)NCCO)Cl)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.